molecular formula C16H13ClN2O2 B5820129 3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole

3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole

Cat. No. B5820129
M. Wt: 300.74 g/mol
InChI Key: OSFFEUQJMPUVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the oxadiazole family and has a molecular formula of C15H13ClN2O2. This compound has been synthesized using various methods and has shown promising results in scientific studies.

Mechanism of Action

The exact mechanism of action of 3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and exhibit antimicrobial activity against certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole in lab experiments is its potential as a fluorescent probe for biological imaging. It has also shown promising results in various assays for its antitumor, anti-inflammatory, and antimicrobial activities. However, one limitation is that the compound may have low solubility in certain solvents, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole. One potential direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another direction is to further explore its use as a fluorescent probe in biological imaging. Additionally, more studies are needed to fully elucidate its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole can be achieved using different methods. One of the most common methods involves the reaction of 2-ethoxybenzoic acid hydrazide with 4-chlorobenzoyl chloride in the presence of a base, followed by cyclization with phosphoryl chloride. Another method involves the reaction of 4-chlorophenyl hydrazine with 2-ethoxybenzoyl chloride in the presence of a base, followed by cyclization with sodium methoxide.

Scientific Research Applications

The compound 3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various scientific fields. It has shown promising results in the field of medicinal chemistry, where it has been investigated for its antitumor, anti-inflammatory, and antimicrobial activities. In addition, it has been studied for its potential use as a fluorescent probe in biological imaging.

properties

IUPAC Name

3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-2-20-14-6-4-3-5-13(14)16-18-15(19-21-16)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFFEUQJMPUVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.